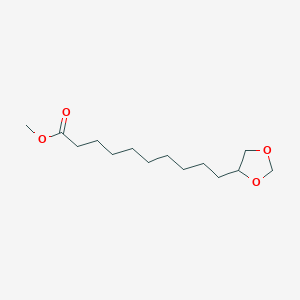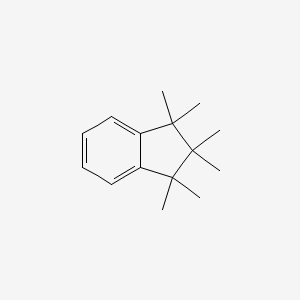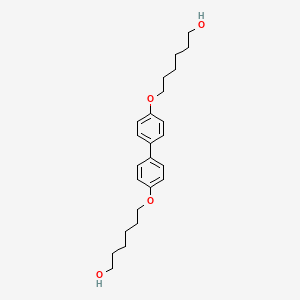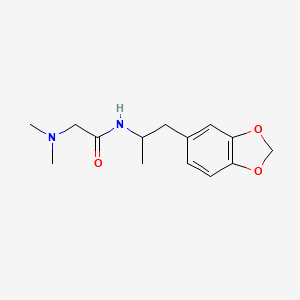![molecular formula C10H16O B14345867 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol CAS No. 91055-72-0](/img/structure/B14345867.png)
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol is a bicyclic alcohol compound with the molecular formula C10H16O. It is also known as borneol, a naturally occurring organic compound found in various essential oils. Borneol has a camphor-like odor and is used in traditional medicine, perfumery, and as a chemical intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol can be synthesized through several methods. One common method involves the reduction of camphor using sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as the solvent, under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction of borneol from natural sources such as essential oils of plants like Dryobalanops aromatica. The extraction process includes steam distillation followed by purification through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: Borneol can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to isoborneol using reducing agents such as sodium borohydride.
Substitution: Borneol can undergo substitution reactions, such as esterification with acetic anhydride to form borneol acetate.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Camphor.
Reduction: Isoborneol.
Substitution: Borneol acetate.
Aplicaciones Científicas De Investigación
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol has various scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Used in traditional medicine for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparación Con Compuestos Similares
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol can be compared with similar compounds such as:
Camphor: An oxidized form of borneol, used in similar applications but with different chemical properties.
Isoborneol: A reduced form of borneol, with similar uses but different reactivity.
Borneol acetate: An esterified form of borneol, used in perfumery and flavoring.
These compounds share similar structural features but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound in various fields.
Propiedades
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h4-5,7-8,11H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPQCBPMMANSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C1(C=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341377 |
Source


|
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91055-72-0 |
Source


|
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
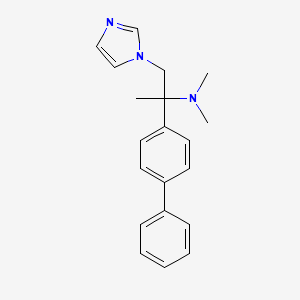
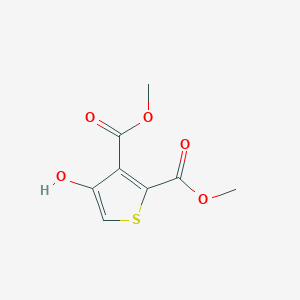
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
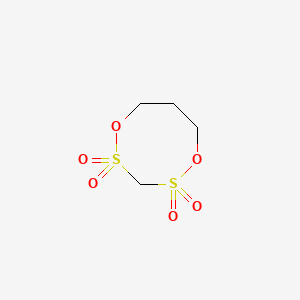

![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
